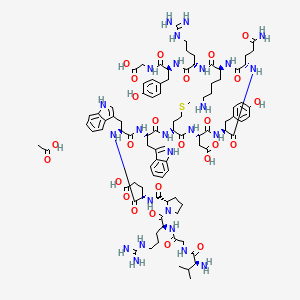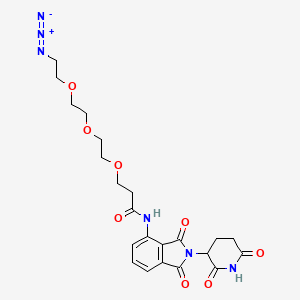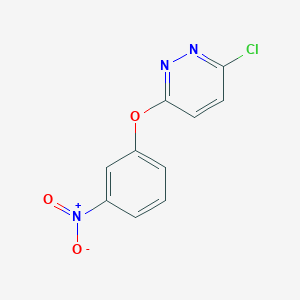
Pyridazine, 3-chloro-6-(3-nitrophenoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridazine, 3-chloro-6-(3-nitrophenoxy)- is a heterocyclic compound characterized by the presence of a pyridazine ring substituted with a chlorine atom at the 3rd position and a 3-nitrophenoxy group at the 6th position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyridazine, 3-chloro-6-(3-nitrophenoxy)- typically involves the reaction of 3-chloropyridazine with 3-nitrophenol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions: Pyridazine, 3-chloro-6-(3-nitrophenoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3rd position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group on the phenoxy ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenoxy group, to form quinone derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (DMF), elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions.
Major Products:
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Reduction: Amino derivatives of the phenoxy group.
Oxidation: Quinone derivatives.
科学研究应用
Pyridazine, 3-chloro-6-(3-nitrophenoxy)- has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and π-π stacking interactions.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: The compound’s derivatives are studied for their antimicrobial, anticancer, and anti-inflammatory activities.
Industrial Applications: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of pyridazine, 3-chloro-6-(3-nitrophenoxy)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in π-π stacking interactions with biological macromolecules, influencing their function. For instance, its derivatives may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects .
相似化合物的比较
- Pyridazine, 3-chloro-6-methoxy-
- Pyridazin-3(2H)-one derivatives
- 3,6-Disubstituted Pyridazine Derivatives
Comparison: Pyridazine, 3-chloro-6-(3-nitrophenoxy)- is unique due to the presence of both a chlorine atom and a nitrophenoxy group, which confer distinct electronic and steric properties. Compared to pyridazine, 3-chloro-6-methoxy-, the nitrophenoxy derivative exhibits different reactivity and potential biological activities. Pyridazin-3(2H)-one derivatives, on the other hand, are known for their diverse pharmacological activities but lack the specific substitution pattern seen in pyridazine, 3-chloro-6-(3-nitrophenoxy)- .
属性
CAS 编号 |
1490-55-7 |
|---|---|
分子式 |
C10H6ClN3O3 |
分子量 |
251.62 g/mol |
IUPAC 名称 |
3-chloro-6-(3-nitrophenoxy)pyridazine |
InChI |
InChI=1S/C10H6ClN3O3/c11-9-4-5-10(13-12-9)17-8-3-1-2-7(6-8)14(15)16/h1-6H |
InChI 键 |
KWZUJKBPPYCPIV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OC2=NN=C(C=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5R)-3-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B14760591.png)
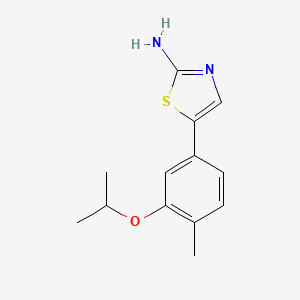
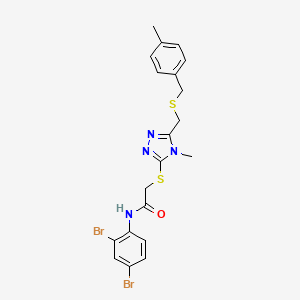
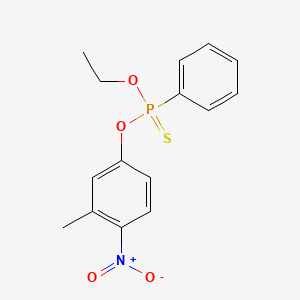
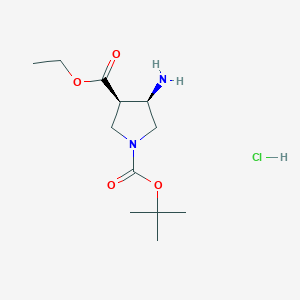
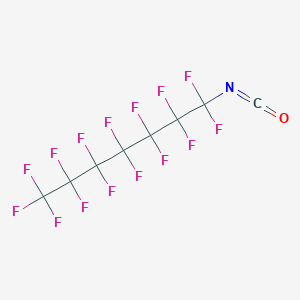
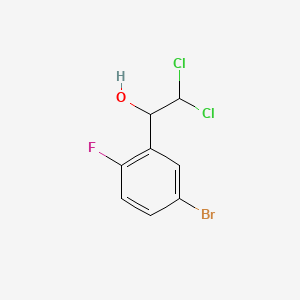

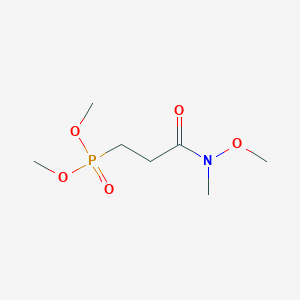
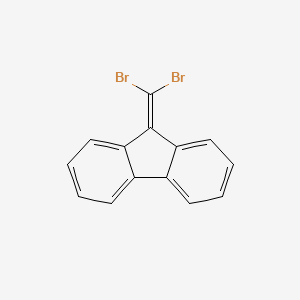
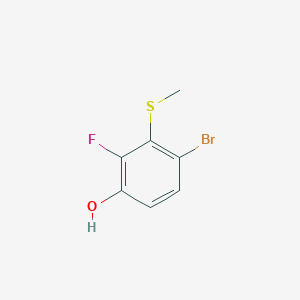
![8-[3-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14760659.png)
